Isradipine Lactone

説明

Isradipine is a calcium antagonist used for oral administration in capsules . It is a dihydropyridine calcium channel blocker . It binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and smooth muscle .

Synthesis Analysis

Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an isradipine inclusion complex with increased solubility . This complex was evaluated for its solubility and dissolution behavior compared with the free drug .

Molecular Structure Analysis

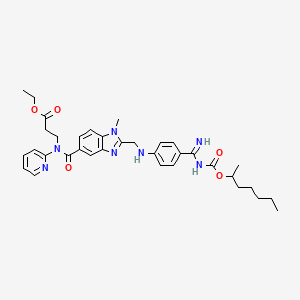

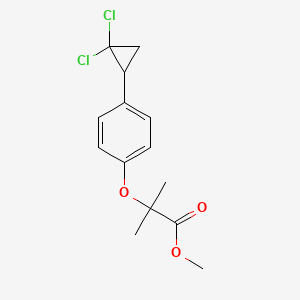

Isradipine is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water, but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride . The molecular formula of Isradipine Lactone is C18H17N3O5 and its molecular weight is 355.35 .

Chemical Reactions Analysis

Isradipine decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin .

Physical And Chemical Properties Analysis

Isradipine is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water, but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride . The molecular formula of Isradipine Lactone is C18H17N3O5 and its molecular weight is 355.35 .

科学的研究の応用

Hypertension in Pregnancy

- Isradipine, a calcium channel blocker, has been studied for its efficacy in treating nonproteinuric hypertension in pregnant women, showing effectiveness without impacting fetal or maternal health (Wide‐Swensson et al., 1995).

Nanoparticle Encapsulation for Hypertension Treatment

- Research on encapsulating isradipine using nanoprecipitation methods has indicated potential for enhanced delivery and prolonged antihypertensive effects, suggesting its utility as an oral administration system (Leroueil-Le Verger et al., 1998).

Cardiovascular Disease Treatment

- Isradipine has been recognized for its potent vasodilatory effects on coronary, cerebral, and peripheral vasculature, showing promise in treating mild to moderate hypertension and potentially chronic stable angina (Fitton & Benfield, 1990).

Parkinson’s Disease Research

- Studies have explored isradipine's potential neuroprotective effects in Parkinson’s disease, although its efficacy in clinical trials remains unclear (Venuto et al., 2021).

Atherosclerosis Progression

- Isradipine's effectiveness in retarding the progression of atherosclerotic lesions in hypertensive patients has been investigated, highlighting its potential role in cardiovascular health management (Furberg et al., 1989).

Solid Dispersion for Drug Delivery

- Research on solid dispersion containing isradipine has shown improved drug dissolution rates, indicating potential for maintaining desired blood levels of the drug for extended periods after a single administration (Tran & Tran, 2013).

Antiparasitic Effects

- Isradipine has demonstrated inhibitory effects on Trypanosoma cruzi, a parasite responsible for Chagas disease, suggesting its potential as an antiparasitic agent (Núñez-Vergara et al., 1998).

Transdermal Delivery for Hypertension

- Studies on isradipine-loaded invasomes indicate enhanced transdermal delivery, offering an alternative administration route for hypertension management (Qadri et al., 2017).

Nanosuspension for Improved Drug Dissolution

- Isradipine nanosuspensions created using the sonoprecipitation method have shown enhanced drug dissolution, highlighting its potential for improved therapeutic efficacy (Tran et al., 2014).

Calcium Channel Blocker in Cardiothoracic Surgery

- Isradipine's effects on hemodynamics, cardiac metabolism, and coronary blood flow have been compared with sodium nitroprusside in patients undergoing myocardial revascularization, demonstrating beneficial outcomes (Underwood et al., 1991).

Safety And Hazards

Isradipine may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . Some of the side effects include bloating or swelling of face, arms, hands, lower legs, or feet, tingling of hands or feet, unusual weight gain or loss, chest pain, difficult or labored breathing, dizziness, fast, irregular, pounding, or racing heartbeat or pulse, feeling of warmth, full or bloated feeling, nausea, pressure in the stomach, redness of the face, neck, arms and occasionally, upper chest, shortness of breath, swelling of abdominal or stomach area, tightness in chest, unusual tiredness or weakness, vomiting, wheezing .

将来の方向性

The study aimed to enhance the dissolution rate of isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs) . Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an isradipine inclusion complex with increased solubility . This complex was evaluated for its solubility and dissolution behavior compared with the free drug . Then, the inclusion complex was formulated in OFDFs .

特性

IUPAC Name |

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8,14,19H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPKWTOXKXUQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675982 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isradipine Lactone | |

CAS RN |

1076198-34-9 | |

| Record name | 1-Methylethyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4,5,7-tetrahydro-2-methyl-5-oxofuro[3,4-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

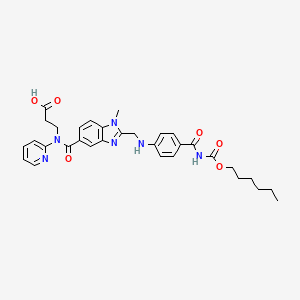

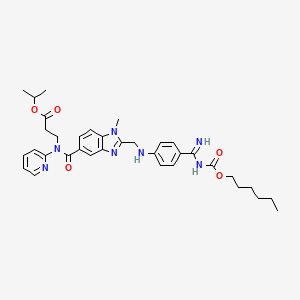

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

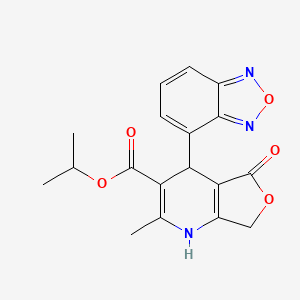

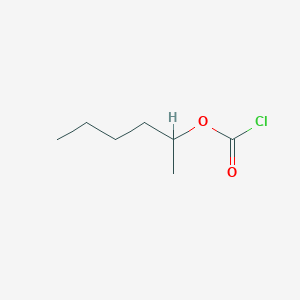

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)